molecular formula C25H25FN2O5 B12143225 1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12143225
M. Wt: 452.5 g/mol
InChI Key: OYDPWFDRSUQYOM-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups, including a dimethylamino group, a fluorophenyl group, a hydroxy group, and a methoxybenzo[d]furan moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Pyrrolin-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrolin-2-one ring. Reaction conditions often include the use of strong acids or bases to facilitate cyclization.

    Introduction of the Fluorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative is reacted with the pyrrolin-2-one core in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylamino Group: This step typically involves nucleophilic substitution reactions, where a dimethylamino group is introduced using reagents like dimethylamine.

    Incorporation of the Methoxybenzo[d]furan Moiety: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets. It may serve as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.

    Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses. Its effects on these pathways can lead to various biological outcomes, such as inhibition of cancer cell growth or modulation of immune function.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydro-2-benzofuran-5-carbonitrile: Shares a similar core structure but differs in the presence of a benzofuran moiety instead of a pyrrolin-2-one ring.

    1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydro-2-benzofuran-5-carbonitrile ethanedioate: A salt form of the compound with different solubility and stability properties.

Uniqueness

1-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C25H25FN2O5

Molecular Weight

452.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H25FN2O5/c1-27(2)12-5-13-28-21(15-8-10-17(26)11-9-15)20(23(30)25(28)31)22(29)19-14-16-6-4-7-18(32-3)24(16)33-19/h4,6-11,14,21,30H,5,12-13H2,1-3H3

InChI Key

OYDPWFDRSUQYOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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